4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Overview
Description
“4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C24H30N4O4 and a molecular weight of 438.5194 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COc1cc (ccc1OC)N1CC (CC1=O)NC (=O)N1CCN (CC1)Cc1ccccc1 . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
The compound has a molecular weight of 438.5194 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
1. Potential as a Skeletal Muscle Sodium Channel Blocker
4-Benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has been investigated for its potential as a voltage-gated skeletal muscle sodium channel blocker. This research suggests its utility in developing antimyotonic agents, offering a marked increase in potency and use-dependent block compared to tocainide (Catalano et al., 2008).
2. Synthesis of Novel Heterocyclic Compounds
In a separate study, the synthesis of novel compounds derived from a similar chemical structure, with potential as anti-inflammatory and analgesic agents, was explored. These compounds showed significant inhibitory activity and potential for further medical applications (Abu‐Hashem et al., 2020).
3. Antipsychotic Agent Development
Research into heterocyclic analogues of similar compounds has revealed potential applications as antipsychotic agents. These compounds showed promising in vitro and in vivo activities, indicating their potential in developing new treatments for psychiatric disorders (Norman et al., 1996).
4. Use in CGRP Receptor Inhibition
In the field of migraine and pain management, similar compounds have been evaluated for their role as potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research has contributed to the development of new treatments for conditions involving CGRP receptors (Cann et al., 2012).
5. Anticancer Applications
Investigations into similar compounds have demonstrated potential in cancer treatment. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in several xenograft models, making them promising candidates for anticancer therapy (Lee et al., 2013).
Mechanism of Action
Target of Action
Piperazine derivatives have been known to interact with gaba receptors
Mode of Action
Piperazine derivatives have been reported to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It has been suggested that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis , which are critical to a tumor cell’s ability to grow and metastasize.
Result of Action
It is known that piperazine derivatives can cause flaccid paralysis in worms , and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Properties
IUPAC Name |
4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-31-21-9-8-20(15-22(21)32-2)28-17-19(14-23(28)29)25-24(30)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-9,15,19H,10-14,16-17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFDSKYNKZOXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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